N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a pyrazole ring, which is known for its pharmacological versatility. The presence of the cyclopropyl group and the tetrahydrothiophene moiety contributes to its unique chemical properties.
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 282.33 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include:
- Formation of the pyrazole nucleus.
- Introduction of the cyclopropyl and tetrahydrothiophene groups.
- Finalization with carboxamide formation.
Antifungal Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antifungal activities. A study synthesized various pyrazole carboxamides and tested them against pathogenic fungi, demonstrating that some compounds significantly inhibited fungal growth, with EC50 values comparable to established antifungals like carbendazol .
Table 1: Antifungal Activity of Pyrazole Derivatives
Compound ID | Fungal Strain | EC50 (μg/mL) | Comparison with Carbendazol |
---|---|---|---|
7ai | Rhizoctonia solani | 0.37 | Lower than carbendazol |
7af | Alternaria porri | 35.05 | Higher than carbendazol |
7bg | Marssonina coronaria | >100 | Higher than carbendazol |
7bi | Cercospora petroselini | 28.88 | Higher than carbendazol |
Cytotoxic and Antibacterial Activities
Beyond antifungal properties, pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology . Additionally, their antibacterial properties have been highlighted in multiple studies, indicating effectiveness against Gram-positive and Gram-negative bacteria.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis or bacterial replication.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Case Study 1: Antifungal Efficacy
In a laboratory setting, a series of pyrazole carboxamides were tested for antifungal efficacy against Rhizoctonia solani. The study revealed that modifications in the side chains significantly influenced the antifungal potency, suggesting a structure-activity relationship (SAR) that warrants further exploration .
Case Study 2: Cytotoxicity
A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. Results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity, leading to a significant reduction in cell viability at low concentrations .
Propiedades
IUPAC Name |
N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(16-10-3-4-10)12-8-13(14-2-1-6-22-14)18(17-12)11-5-7-23(20,21)9-11/h1-2,6,8,10-11H,3-5,7,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUQBXDZHGSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C(=C2)C3=CC=CO3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.